molecular formula C19H21NO3 B1384929 Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217778-43-2

Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384929
CAS No.: 1217778-43-2
M. Wt: 311.4 g/mol
InChI Key: FUESOXNHAYXNFB-IRXDYDNUSA-N
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Description

Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a pyrrolidine ring, a benzylphenoxy group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylphenoxy Group: The benzylphenoxy group is introduced via a nucleophilic substitution reaction, where a benzylphenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the pyrrolidine ring to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(2-phenoxy)-2-pyrrolidinecarboxylate: Lacks the benzyl group, which may affect its chemical properties and biological activity.

    Ethyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of both the benzylphenoxy group and the methyl ester, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-benzylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)17-12-16(13-20-17)23-18-10-6-5-9-15(18)11-14-7-3-2-4-8-14/h2-10,16-17,20H,11-13H2,1H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESOXNHAYXNFB-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate

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